molecular formula C11H16BrN B15314543 [4-(3-Bromophenyl)butyl](methyl)amine

[4-(3-Bromophenyl)butyl](methyl)amine

Cat. No.: B15314543
M. Wt: 242.16 g/mol
InChI Key: BNBPSUORMZAJJQ-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)butylamine: is an organic compound with the molecular formula C11H16BrN It is a derivative of butylamine, where the butyl chain is substituted with a 3-bromophenyl group and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)butylamine typically involves the reaction of 3-bromobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 4-(3-Bromophenyl)butylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the butyl and methyl groups influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-(4-Bromophenyl)butylamine
  • 4-(3-Chlorophenyl)butylamine
  • 4-(3-Fluorophenyl)butylamine

Comparison:

Conclusion

4-(3-Bromophenyl)butylamine is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

4-(3-bromophenyl)-N-methylbutan-1-amine

InChI

InChI=1S/C11H16BrN/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9,13H,2-3,5,8H2,1H3

InChI Key

BNBPSUORMZAJJQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC1=CC(=CC=C1)Br

Origin of Product

United States

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